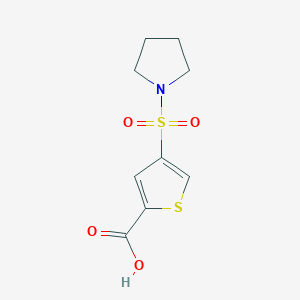

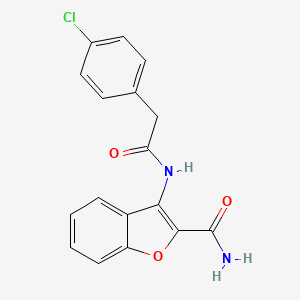

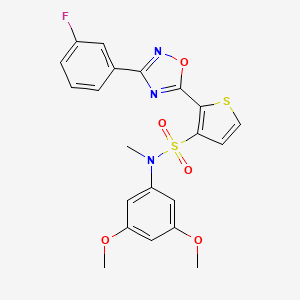

![molecular formula C25H21FN2O3 B2642805 N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide CAS No. 1359386-49-4](/img/structure/B2642805.png)

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products . For instance, novel extended fluorescent styryl derivatives were synthesized from (E)-3- (2-cyclopropyl-4- (4-fluorophenyl)quinolin-3-yl)acrylaldehyde containing quinoline ring with 4-fluorophenyl ring at the 4-position as an electron donor and different active methylene compounds as electron acceptors by conventional Knoevenagel condensation reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C27H25FN2O5 . Its average mass is 476.496 Da and its monoisotopic mass is 476.174744 Da .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Wissenschaftliche Forschungsanwendungen

Biochemical Interactions and Therapeutic Potential

Psycho- and Neurotropic Profiling : Studies on quinoline derivatives have identified compounds with significant sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting potential for the development of psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activities : Certain quinoline derivatives exhibit antiproliferative activities against various cancer cell lines, highlighting their potential as anticancer agents. For instance, compounds have shown effectiveness in inhibiting tumor growth and neovascularization, indicating their therapeutic potential in cancer treatment (Qi et al., 2013).

Kinase Inhibition for Cancer Therapy : Derivatives of quinoline have been found to inhibit c-MET, a factor closely linked to human malignancies, demonstrating potential for cancer therapy. Specific compounds have shown both potent inhibitory activities against c-MET and high anticancer activity in vitro (Jiang et al., 2016).

Chemical Properties and Applications

Fluorescence and Radiolabeling : Quinoline derivatives are known as efficient fluorophores, used in biochemistry and medicine for studying biological systems. These compounds, including those related to N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide, are valuable for DNA fluorophores and potentially as antioxidants and radioprotectors, emphasizing their importance in biochemical research (Aleksanyan & Hambardzumyan, 2013).

Structural Studies : Research on the co-crystals and salts of quinoline derivatives, focusing on amide bonds, provides insights into their structural characteristics and interactions. These studies contribute to understanding the molecular basis of their biological activity and potential therapeutic applications (Karmakar, Kalita, & Baruah, 2009).

Aldose Reductase Inhibitors : Quinoxalin-2(1H)-one-based quinoline derivatives have been developed as aldose reductase inhibitors, showing potent effects and selectivity with potential to combat diabetic complications. This emphasizes the role of quinoline derivatives in addressing chronic conditions beyond their anticancer and psycho-neurotropic applications (Qin et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-7-9-18(26)10-8-16)28-22-12-11-19(14-21(22)24)27-25(29)17-5-4-6-20(13-17)30-2/h4-15H,3H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTRNYLMHVTVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

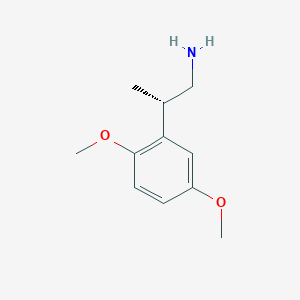

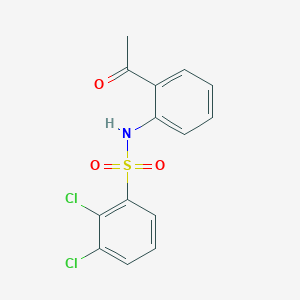

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)

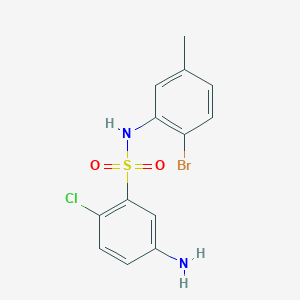

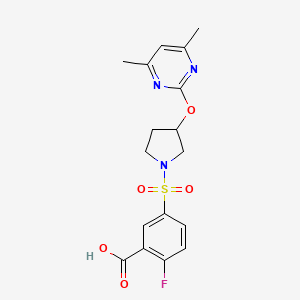

![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)

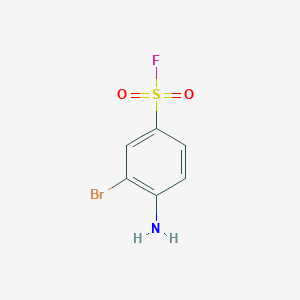

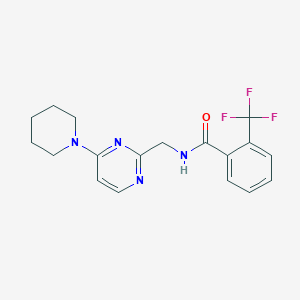

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2642744.png)